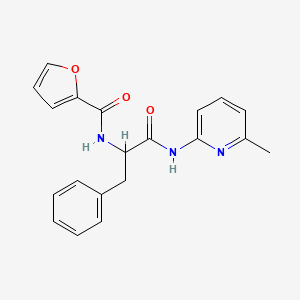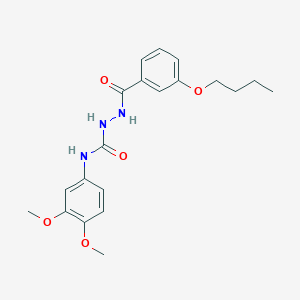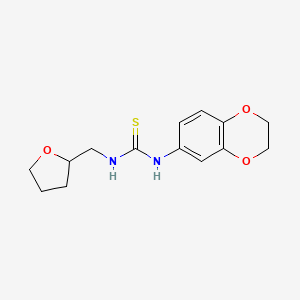
N-2-furoyl-N-(6-methyl-2-pyridinyl)phenylalaninamide
Overview
Description
N-2-furoyl-N-(6-methyl-2-pyridinyl)phenylalaninamide, also known as FMPA, is a compound that has been extensively studied for its potential applications in scientific research. This peptide is a derivative of phenylalanine and has a unique structure that makes it a promising candidate for various research applications. In
Mechanism of Action
The mechanism of action of N-2-furoyl-N-(6-methyl-2-pyridinyl)phenylalaninamide is not fully understood, but it is thought to involve the inhibition of NMDA receptors. NMDA receptors are glutamate receptors that play a key role in synaptic plasticity and learning and memory. This compound has been shown to inhibit the activity of NMDA receptors by binding to a specific site on the receptor.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in different cell types. In neurons, this compound has been shown to inhibit the activity of NMDA receptors, leading to a decrease in calcium influx and a reduction in synaptic plasticity. In cancer cells, this compound has been shown to induce apoptosis and inhibit cell proliferation. This compound has also been shown to modulate the immune response by inhibiting the activation of T cells and decreasing cytokine production.
Advantages and Limitations for Lab Experiments
N-2-furoyl-N-(6-methyl-2-pyridinyl)phenylalaninamide has several advantages as a research tool, including its high specificity for NMDA receptors and its ability to induce apoptosis in cancer cells. However, there are also limitations to its use in lab experiments. This compound is a relatively complex peptide that requires specialized synthesis methods, and its effects may be cell type-specific. Additionally, this compound has not been extensively studied in vivo, and its potential side effects are not well understood.
Future Directions
There are several future directions for research on N-2-furoyl-N-(6-methyl-2-pyridinyl)phenylalaninamide. One area of interest is the development of this compound derivatives with improved specificity and potency for NMDA receptors. Another area of research is the investigation of this compound's potential applications in immunotherapy. Additionally, further studies are needed to understand the potential side effects of this compound and its long-term effects in vivo. Overall, this compound is a promising compound with potential applications in various scientific research areas.
Scientific Research Applications
N-2-furoyl-N-(6-methyl-2-pyridinyl)phenylalaninamide has been studied for its potential applications in various scientific research areas, including neuroscience, oncology, and immunology. In neuroscience, this compound has been shown to inhibit the activity of N-methyl-D-aspartate (NMDA) receptors, which are involved in synaptic plasticity and learning and memory. This compound has also been shown to have anti-tumor activity in several cancer cell lines, making it a promising candidate for cancer research. Additionally, this compound has been shown to modulate the immune response and may have applications in immunotherapy.
properties
IUPAC Name |
N-[1-[(6-methylpyridin-2-yl)amino]-1-oxo-3-phenylpropan-2-yl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3/c1-14-7-5-11-18(21-14)23-19(24)16(13-15-8-3-2-4-9-15)22-20(25)17-10-6-12-26-17/h2-12,16H,13H2,1H3,(H,22,25)(H,21,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCVIRQNTXOAOGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl 2-chloro-5-({[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}amino)benzoate](/img/structure/B4118183.png)
![methyl 2-[({[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]amino}carbonyl)amino]benzoate hydrochloride](/img/structure/B4118184.png)
![N-[1-(1,3-benzodioxol-5-yl)ethyl]-N'-(2-methoxy-4-nitrophenyl)thiourea](/img/structure/B4118198.png)
![N-(3,4-dimethylphenyl)-N-[2-(4-ethyl-1-piperazinyl)-2-oxoethyl]-4-methylbenzenesulfonamide](/img/structure/B4118204.png)
![[1-amino-8,8-dimethyl-5-(4-morpholinyl)-8,9-dihydro-6H-pyrano[4,3-d]thieno[2,3-b]pyridin-2-yl](3-nitrophenyl)methanone](/img/structure/B4118207.png)
![9-(3-fluorophenyl)-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one](/img/structure/B4118209.png)
![3-(2-fluorophenyl)-3-hydroxy-2-[5-(trifluoromethyl)-1,3-benzothiazol-2-yl]acrylonitrile](/img/structure/B4118219.png)


![N~1~-(5-chloro-2-phenoxyphenyl)-N~2~-[(4-chlorophenyl)sulfonyl]alaninamide](/img/structure/B4118234.png)
![N-[2-(difluoromethoxy)-4-methylphenyl]-N'-(2-methoxy-4-nitrophenyl)thiourea](/img/structure/B4118239.png)
![2-[benzyl(phenylsulfonyl)amino]-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide](/img/structure/B4118245.png)
![2-[(2,6-dimethyl-4-quinolinyl)carbonyl]-N-(4-nitrophenyl)hydrazinecarboxamide](/img/structure/B4118251.png)
![methyl 2-({[2-(4-methyl-3-nitrobenzoyl)hydrazino]carbonyl}amino)benzoate](/img/structure/B4118257.png)